Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
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Overview
Description
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine (also known as CBI) is a polycyclic aromatic hydrocarbon that has attracted attention from researchers due to its unique chemical structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of CBI is not fully understood, but it is believed to interact with DNA and other cellular components, leading to changes in gene expression and cellular function. CBI has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. Additionally, CBI has been studied for its potential anti-inflammatory and antioxidant activities.
Biochemical And Physiological Effects
CBI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. CBI has also been studied for its potential neuroprotective effects and its ability to inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using CBI in lab experiments is its unique chemical structure and potential biological activities, making it a promising candidate for drug discovery and development. However, CBI is also known to be toxic and can pose risks to researchers working with the compound. Proper safety protocols and precautions should be taken when handling CBI in lab experiments.
Future Directions
Future research on CBI should focus on further exploring its potential applications in various fields such as drug discovery, material science, and optoelectronics. Additionally, more studies are needed to fully understand the mechanism of action of CBI and its potential biological activities. Further research should also investigate the potential toxicity of CBI and its derivatives, as well as develop safer and more efficient synthesis methods for the compound.
Synthesis Methods
CBI can be synthesized through a multi-step process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 2-aminobenzophenone with 1,2-dibromotetrafluoroethane in the presence of a palladium catalyst. This reaction results in the formation of a CBI intermediate, which can be further modified to obtain the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Scientific Research Applications
CBI has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and material science. CBI derivatives have been synthesized and used as organic semiconductors in electronic devices such as field-effect transistors and solar cells. CBI-based materials have also been investigated for their use in light-emitting diodes and photovoltaic devices. In addition, CBI has been studied for its potential use in drug discovery and development due to its unique chemical structure and potential biological activities.
properties
CAS RN |
193-40-8 |
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Product Name |
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine |
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H |
InChI Key |
KYKPQGNQCUTHNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Origin of Product |
United States |
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